N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-4-nitrobenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-4-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O7S2/c1-30-19-5-3-2-4-18(19)21-11-13-22(14-12-21)31(26,27)15-10-20-32(28,29)17-8-6-16(7-9-17)23(24)25/h2-9,20H,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFAVHOYGSHTYTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CCNS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-4-nitrobenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:
Formation of the Piperazine Intermediate: The synthesis begins with the preparation of the piperazine intermediate, which involves the reaction of piperazine with 2-methoxyphenyl chloride under basic conditions to form 4-(2-methoxyphenyl)piperazine.
Sulfonylation: The next step involves the sulfonylation of the piperazine intermediate with a suitable sulfonyl chloride, such as ethylsulfonyl chloride, to introduce the sulfonyl group.
Nitration: The final step involves the nitration of the sulfonylated intermediate with a nitrating agent, such as nitric acid, to introduce the nitro group on the benzene ring.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of catalysts and continuous flow reactors may also be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-4-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of corresponding quinones.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-4-nitrobenzene-1-sulfonamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly as an alpha1-adrenergic receptor antagonist.
Pharmacology: Research has focused on the compound’s binding affinity to various receptors and its pharmacokinetic properties.
Neuroprotection: The compound has been investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer’s disease.
Mechanism of Action
The mechanism of action of N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. By binding to these receptors, the compound can modulate their activity, leading to therapeutic effects such as vasodilation and reduced smooth muscle contraction . The compound’s neuroprotective effects are thought to be mediated through its ability to inhibit acetylcholinesterase and reduce oxidative stress .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine Sulfonamide Moieties
Compound A : N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide
- Key Differences : Replaces the terminal benzenesulfonamide with a benzamide group and introduces a pyridyl substituent.
- Functional Impact : The pyridyl group may enhance hydrogen bonding, while the benzamide could alter metabolic pathways compared to sulfonamides.
Compound B : N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide
- Key Differences : Substitutes the nitro group with a methylphenylsulfonyl moiety and incorporates a fluorophenylacetamide chain.
Compound C : 18F-FCWAY (18F-trans-4-fluoro-N-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-(2-pyridyl)cyclohexanecarboxamide)
Physicochemical and Pharmacokinetic Properties
Key Research Findings
- 18F-FCWAY : Demonstrated significant defluorination in vivo, leading to skull radioactivity. Miconazole co-administration reduced defluorination by inhibiting CYP450 2E1, improving imaging accuracy .
- Compound B : Fluorophenyl and methyl groups enhance metabolic resistance, making it suitable for prolonged enzyme interaction studies .
Biological Activity
N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-4-nitrobenzene-1-sulfonamide is a complex organic compound with significant biological activity, particularly in medicinal chemistry. Its unique structure, featuring a piperazine ring and multiple sulfonamide groups, positions it as a candidate for therapeutic applications, especially in neuropharmacology and oncology.
Chemical Structure
The compound can be described as follows:
- Molecular Formula : C21H26N4O6S
- Molecular Weight : 462.5 g/mol
- CAS Number : 933218-34-9
The structural formula highlights the presence of functional groups that contribute to its biological activity, including sulfonamide and nitro groups, which are known to influence pharmacological properties.
The primary mechanism of action for this compound involves its interaction with alpha1-adrenergic receptors. By binding to these receptors, the compound can modulate vasodilation and smooth muscle contraction, which may lead to therapeutic effects in conditions such as hypertension and certain neurodegenerative diseases .
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological activities:
- Alpha1-Adrenergic Receptor Antagonism : The compound acts as an antagonist at alpha1-adrenergic receptors, which are implicated in vasoconstriction and blood pressure regulation.
- Neuroprotective Properties : Studies have suggested potential neuroprotective effects, particularly in models of Alzheimer's disease. The compound may inhibit neuroinflammation and promote neuronal survival .
- Dopaminergic Activity : There is evidence that it influences dopaminergic signaling pathways, potentially offering therapeutic benefits for psychiatric disorders .
In Vitro Studies
In vitro studies have demonstrated the compound's ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease pathology. This inhibition could enhance acetylcholine levels, thereby improving cognitive function .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Alpha1-Adrenergic Antagonism | Modulates vascular tone and blood pressure | |
| Neuroprotection | Potential inhibition of neuroinflammation in Alzheimer's models | |
| AChE Inhibition | Increases acetylcholine levels; potential cognitive enhancement | |
| Dopamine D4 Receptor Interaction | May influence treatment outcomes in psychiatric disorders |
Case Study: Neuroprotective Effects
In a study investigating the neuroprotective effects of this compound, researchers evaluated its impact on neuronal cell lines exposed to oxidative stress. The results indicated that the compound significantly reduced cell death and oxidative damage markers compared to controls. This suggests a potential role in developing treatments for neurodegenerative diseases .
Clinical Implications
The pharmacological profile of this compound points towards its utility in treating conditions associated with adrenergic dysregulation and neurodegeneration. Further clinical trials are warranted to explore its efficacy and safety in human populations.
Q & A
Q. What are the established synthetic routes for N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-4-nitrobenzene-1-sulfonamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves nucleophilic substitution and sulfonylation steps. A common approach is:
React 4-(2-methoxyphenyl)piperazine with a sulfonating agent (e.g., chlorosulfonic acid) to form the sulfonyl chloride intermediate.
Couple this intermediate with 2-aminoethylsulfonamide derivatives under basic conditions (e.g., K₂CO₃ in acetonitrile) .
Introduce the 4-nitrobenzenesulfonyl group via a second sulfonylation step.
- Optimization Strategies :
- Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity .
- Catalysis : Use of phase-transfer catalysts or excess K₂CO₃ improves reaction efficiency.
- Monitoring : Thin-layer chromatography (TLC) ensures reaction completion .
- Yield Comparison :
| Step | Solvent | Catalyst | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | CH₃CN | K₂CO₃ | Reflux | 65–75 |
| 2 | DMF | Et₃N | 80°C | 70–80 |
Q. Which spectroscopic and crystallographic techniques are critical for confirming the compound’s structural integrity?
- Key Techniques :
- X-ray Crystallography : Resolves bond lengths/angles (e.g., S–N bond at ~1.63 Å) and confirms stereochemistry .
- NMR Spectroscopy :
- ¹H NMR : Methoxy protons (δ ~3.8 ppm) and aromatic protons (δ ~7.2–8.3 ppm) .
- ¹³C NMR : Sulfonamide carbons (δ ~45–50 ppm) and nitro group carbons (δ ~125–135 ppm) .
- FT-IR : Sulfonyl S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .
Advanced Research Questions
Q. How can molecular docking studies elucidate interactions between this compound and serotonin receptors (e.g., 5-HT₁A)?
- Methodology :
Target Preparation : Extract the 5-HT₁A receptor structure (PDB ID: 7E2Z) and prepare it via protonation and energy minimization.
Ligand Preparation : Optimize the compound’s 3D structure using Gaussian09 (B3LYP/6-31G* basis set) .
Docking Software : Use AutoDock Vina or Schrödinger Suite to simulate binding poses .
Validation : Compare docking scores (e.g., binding energy ≤ −8.0 kcal/mol) with known agonists (e.g., buspirone) .
- Key Interactions :
- Hydrogen bonding with Ser159 and Tyr390.
- π-π stacking between the nitrobenzene group and Phe361 .
Q. How can contradictions between in vitro receptor affinity and in vivo pharmacokinetic (PK) data be resolved?
- Analytical Strategies :
Metabolite Profiling : Use LC-MS/MS to identify active/inactive metabolites in plasma .
Protein Binding Assays : Measure free vs. bound fractions (e.g., via ultrafiltration) to assess bioavailability .
PK/PD Modeling : Corrogate in vitro IC₅₀ values (e.g., 5-HT₁A: 15 nM) with in vivo exposure (AUC₀–24h) .
- Case Study :
- In vitro IC₅₀: 15 nM (5-HT₁A) vs. in vivo ED₅₀: 2 mg/kg (mouse model). Discrepancies may arise from blood-brain barrier penetration limitations .
Q. What structure-activity relationship (SAR) insights guide the optimization of sulfonamide derivatives for enhanced activity?
- Key Modifications :
- Piperazine Substituents : 2-Methoxyphenyl groups enhance 5-HT₁A selectivity over α₁-adrenergic receptors .
- Sulfonamide Linkers : Ethylsulfonyl groups improve solubility without compromising affinity .
- Activity Trends :
| Substituent (R) | 5-HT₁A IC₅₀ (nM) | Solubility (mg/mL) |
|---|---|---|
| 2-Methoxyphenyl | 15 | 0.12 |
| 4-Fluorophenyl | 28 | 0.09 |
| Unsubstituted | 45 | 0.15 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
